6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2/c1-18-7-3-2-6(14)11(10(7)13)16-9(17)5-4-8(12)15-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZRWSECZUPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N2C(=O)C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate substituted phenyl hydrazines with chloroacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one. Research indicates that these compounds can inhibit specific kinases involved in cancer progression, such as JNK1 (c-Jun N-terminal kinase), which plays a critical role in cell proliferation and survival.
Table 1: Anticancer Activity of Pyridazine Derivatives
This table summarizes the inhibitory concentrations (IC50) for various compounds, demonstrating the efficacy of this compound against JNK1.
Antiviral Activity
Another area of interest is the antiviral activity of pyridazine derivatives. Compounds within this class have shown promise against viral infections by targeting viral replication mechanisms. For instance, modifications in substituents can enhance activity against specific viruses, as seen in studies involving thiadiazole derivatives that exhibit high potency against tobacco mosaic virus (TMV) and dengue virus (DENV).
Table 2: Antiviral Activity of Related Compounds
| Compound Name | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | TMV | 30.57 ± 3.11 | |
| Pyridazine Derivative | DENV | 0.96 |
This table illustrates the effectiveness of related compounds in inhibiting viral activity.
Case Studies and Research Findings
- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of pyridazine derivatives found that specific substitutions significantly enhance their potency against various targets. The introduction of halogen atoms such as chlorine and fluorine was linked to increased biological activity .
- Pharmacokinetic Profiling : Another research initiative evaluated the pharmacokinetics of these compounds, revealing favorable absorption and distribution characteristics that support their potential as therapeutic agents .
- Clinical Implications : The inhibition of key receptors like CSF1R by pyridazine derivatives suggests their applicability in treating diseases characterized by macrophage dysregulation, such as cancer and inflammatory disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds in the pyridazinone class can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2-chloro-3-methoxyphenyl)pyridazin-3(2H)-one
- 6-Chloro-2-(2-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one
- 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-thione
Uniqueness
The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring of 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Biological Activity
6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one, identified by its CAS number 693008, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H8Cl2FNO2
- Molecular Weight : 288.10 g/mol
- Structure : The compound features a pyridazine core substituted with a chloro and fluoro group, along with a methoxyphenyl moiety.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have suggested that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains, though further studies are required to confirm these findings.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Modulation : The compound appears to interfere with the cell cycle, particularly in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its antitumor effects.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Active against certain bacterial strains | |
| Enzyme Inhibition | Inhibits specific enzymes |
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. Flow cytometry analyses indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis induction.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antimicrobial activity, warranting further exploration into its mechanism of action.
Q & A
Q. What are the recommended synthetic routes for preparing 6-Chloro-2-(2-chloro-6-fluoro-3-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of halogenated pyridazinones typically involves sequential functionalization of the pyridazine ring. A plausible route includes:
Halogenation : Introduce chlorine at the 6-position of pyridazin-3(2H)-one using reagents like POCl₃ or PCl₅ under reflux conditions.
Substitution : Couple the 2-position with a substituted phenyl group via Ullmann or Buchwald-Hartwig coupling, using catalysts (e.g., CuI/Pd) and ligands (e.g., 1,10-phenanthroline) in polar aprotic solvents (DMSO or DMF) .
Fluorination : Introduce fluorine at the 2-position of the phenyl ring using KF or Selectfluor in DMSO at elevated temperatures (80–100°C) .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorinating agents to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–294 K to minimize thermal motion .
Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination .
Refinement : Refine with SHELXL using full-matrix least-squares on F². Apply absorption corrections (SADABS) and validate with R-factor convergence (target: R1 < 0.05). Anisotropic displacement parameters improve accuracy for heavy atoms (Cl, F) .
Key Parameters : Monoclinic space group (e.g., C2/c), unit cell dimensions (e.g., a = 20.902 Å, β = 101.5°), and Z = 8 for density calculations .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer : Hydrogen bonding (e.g., N–H···O, C–H···F) governs packing efficiency and stability.
Graph Set Analysis : Use Etter’s notation to classify motifs (e.g., R₂²(8) for dimeric interactions).
Thermal Stability : Correlate H-bond density with DSC/TGA data. Higher H-bond networks often increase melting points .
Solubility : Strong intermolecular H-bonds reduce solubility in non-polar solvents. Introduce co-crystals with H-bond acceptors (e.g., succinic acid) to modulate bioavailability .
Q. What computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites (e.g., Cl, F substituents) .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) to assess ligand-protein stability .
- SAR Studies : Compare with analogs (e.g., 6-methyl or 4-trifluoromethyl derivatives) to quantify substituent effects on activity .
Q. How do steric and electronic effects of substituents (Cl, F, OMe) impact spectroscopic characterization?
Methodological Answer :
- NMR Analysis :
- IR Spectroscopy : C=O stretch (pyridazinone) at 1680–1700 cm⁻¹; C–F stretches at 1100–1200 cm⁻¹ .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Methodological Answer :
- Disordered Atoms : Apply PART instructions in SHELXL to model split positions. Use ISOR/SADI restraints to limit unreasonable thermal motion .
- Twinned Crystals : Test for twinning laws (e.g., two-fold rotation) with PLATON. Refine using TWIN/BASF commands .
- Validation Tools : Check with checkCIF/PLATON for ADDSYM alerts. Resolve outliers (e.g., bond lengths > 3σ) via iterative refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
